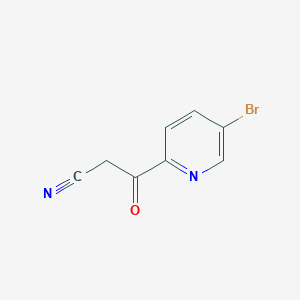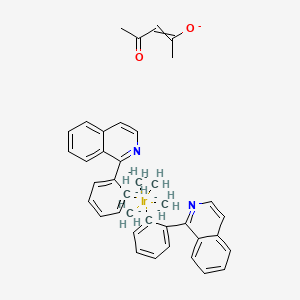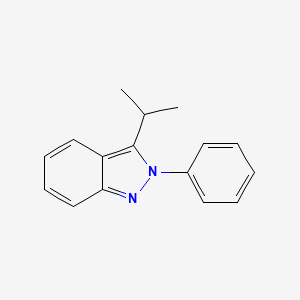
2H-Indazole, 3-(1-methylethyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Indazole, 3-(1-methylethyl)-2-phenyl- is a heterocyclic aromatic organic compound. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The structure of this compound includes an indazole core with a phenyl group at the second position and an isopropyl group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indazole, 3-(1-methylethyl)-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted hydrazines with appropriate aldehydes or ketones under acidic or basic conditions. Another method includes the nitrosation of indoles followed by cyclization.
Industrial Production Methods: In industrial settings, the synthesis of indazole derivatives often involves the use of metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents onto the indazole core. The reaction conditions typically involve the use of solvents like dimethylformamide or toluene, and bases such as potassium carbonate.
Types of Reactions:
Oxidation: Indazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of indazole derivatives can lead to the formation of dihydroindazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole-3-carboxylic acids, while reduction can produce dihydroindazoles.
Applications De Recherche Scientifique
2H-Indazole, 3-(1-methylethyl)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-Indazole, 3-(1-methylethyl)-2-phenyl- involves its interaction with specific molecular targets. Indazole derivatives are known to inhibit certain enzymes, such as kinases, by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cell growth and proliferation.
Comparaison Avec Des Composés Similaires
- 2H-Indazole, 2-methyl-3-(1-methylethyl)-
- 2H-Indazole, 2-(1,1-dimethylethyl)-3-(1-methylethyl)-
Comparison: Compared to other similar compounds, 2H-Indazole, 3-(1-methylethyl)-2-phenyl- is unique due to its specific substitution pattern. The presence of both a phenyl group and an isopropyl group on the indazole core can influence its chemical reactivity and biological activity. This unique structure may result in different interactions with molecular targets and distinct biological effects.
Propriétés
Numéro CAS |
75379-01-0 |
|---|---|
Formule moléculaire |
C16H16N2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-phenyl-3-propan-2-ylindazole |
InChI |
InChI=1S/C16H16N2/c1-12(2)16-14-10-6-7-11-15(14)17-18(16)13-8-4-3-5-9-13/h3-12H,1-2H3 |
Clé InChI |
MJACGXYGAMUORH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2C=CC=CC2=NN1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate](/img/structure/B14006745.png)
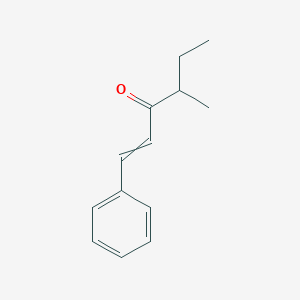
![N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine](/img/structure/B14006747.png)
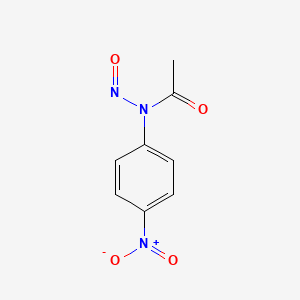
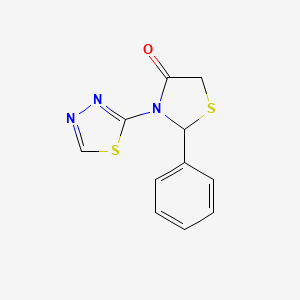
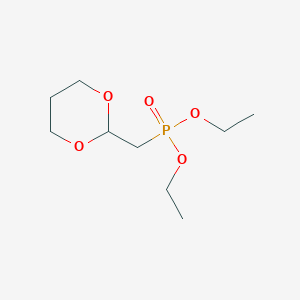



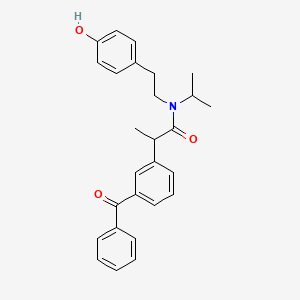
![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)
